molecular formula C12H10ClNO3S B6058603 methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B6058603
M. Wt: 283.73 g/mol
InChI Key: JRLQKFYLVHFEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is commonly known as COTI-2 and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of COTI-2 involves the binding of the compound to mutant p53, leading to a conformational change in the protein and the restoration of its normal function. This results in the induction of apoptosis, or programmed cell death, in cancer cells. COTI-2 has also been shown to inhibit the activity of Akt and PI3K, which are important signaling pathways involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
COTI-2 has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in various types of cancer, including breast, lung, and colon cancer, and has shown promising results. COTI-2 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of COTI-2 is its specificity for mutant p53, which makes it a promising candidate for targeted cancer therapy. However, one limitation of COTI-2 is its limited solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for COTI-2.

Future Directions

There are several future directions for the research and development of COTI-2. One area of focus is the identification of biomarkers that can be used to predict patient response to COTI-2. Another area of interest is the development of combination therapies that can enhance the anticancer activity of COTI-2. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for COTI-2 in different types of cancer. Overall, the promising results of COTI-2 in preclinical studies make it a promising candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of COTI-2 involves the reaction of 4-chloroaniline with ethyl acetoacetate to form an intermediate product, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the product.

Scientific Research Applications

COTI-2 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of mutant p53, a protein that is commonly mutated in various types of cancer. The inhibition of mutant p53 leads to the restoration of normal p53 function, which is important for the regulation of cell growth and the prevention of cancer. COTI-2 has also been shown to have activity against other cancer targets, including Akt and PI3K.

properties

IUPAC Name

methyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-17-12(16)10-9(15)6-18-11(10)14-8-4-2-7(13)3-5-8/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLQKFYLVHFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

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